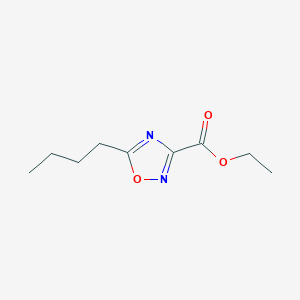

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-3-5-6-7-10-8(11-14-7)9(12)13-4-2/h3-6H2,1-2H3 |

InChI Key |

IWXCABOXPMGOLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=NO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and classical approach for synthesizing ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate involves the cyclization of amidoximes with carboxylic acid derivatives such as esters or activated acids.

General Procedure: Amidoximes, prepared from the corresponding nitriles and hydroxylamine, are reacted with ethyl butyrate or the corresponding activated carboxylic acid derivative (e.g., acid chlorides, anhydrides) in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), benzotriazol-1-ol (HOBt), or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature to moderate heating (up to 100 °C).

Example: A representative synthesis involves stirring ethyl 2-(hydroxyamino)-2-iminoacetate with pivalic acid, EDCI, HOBt, and N-ethyl-N,N-diisopropylamine in DMF, followed by heating at 100 °C to induce cyclodehydration, yielding ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate as a solid after chromatographic purification.

-

$$

\text{Amidoxime} + \text{Activated Carboxylic Acid} \xrightarrow[\text{HOBt, DIPEA}]{\text{EDCI, DMF, heat}} \text{Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate}

$$ Yields: Yields vary depending on reaction conditions but are generally moderate (20-60%), with purification often requiring flash chromatography.

One-Pot Synthesis from Nitriles and Carboxylic Acids

Recent advancements have optimized one-pot protocols that allow the direct synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate, from nitriles and carboxylic acids via an amidoxime intermediate.

Method A: Amidoximes and carboxylic acids are combined with coupling agents such as EDC and HOAt in DMF at room temperature for 24 hours, followed by cyclodehydration at 100 °C in the presence of triethylamine.

Method B: Alternatively, nitriles are first converted in situ to amidoximes by reaction with hydroxylamine hydrochloride and triethylamine in ethanol at room temperature for 6 hours, followed by heating at 70 °C for 16 hours. Subsequently, the amidoxime is reacted with carboxylic acid and coupling agents under similar conditions as Method A.

Advantages: This approach streamlines synthesis, reduces purification steps, and can be adapted to parallel chemistry for library synthesis.

Yields: Reported yields for similar 1,2,4-oxadiazole derivatives range from 44% to 66%, depending on substrates and conditions.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Amidoxime + Activated Carboxylic Acid | Amidoxime, EDCI/HOBt, DIPEA, DMF, heat (100 °C) | Well-established, versatile | Moderate yields, purification needed | 20-60% |

| One-Pot Amidoxime Formation + Cyclodehydration | Nitrile, NH2OH·HCl, TEA, Carboxylic acid, EDC, HOAt, DMF, heat | Streamlined, suitable for parallel synthesis | Requires careful control of conditions | 44-66% |

| Metal Nitrate-Mediated Cyclization | Ketone, nitrile, Fe(NO3)3, 80 °C, 16-20 h | High yields, simple setup | Limited substrate scope, metal waste | 25-95% |

Research Discoveries and Notes

Amidoxime Route: The amidoxime and carboxylic acid derivative cyclization remains the most widely used method due to its adaptability to various substituents and relatively straightforward reaction conditions.

One-Pot Synthesis: The development of one-pot methods has significantly expanded the accessible chemical space of 1,2,4-oxadiazoles, allowing for efficient library synthesis crucial in drug discovery.

Metal Nitrate Catalysis: The iron(III) nitrate-mediated method offers an environmentally friendlier alternative to cerium-based catalysts and provides high yields for certain derivatives, although its applicability to ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate specifically requires substrate adaptation.

Purification Challenges: Across methods, purification typically involves silica gel chromatography, often using gradients of ethyl acetate and petroleum ether to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as a drug candidate due to its biological activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Reactivity : Chloromethyl derivatives exhibit higher reactivity for nucleophilic substitutions, enabling diverse derivatization .

- Synthetic Accessibility : Methyl and phenyl analogs are synthesized with higher yields (>90% in some cases) compared to ethoxyphenyl derivatives (8% yield), likely due to steric and electronic challenges with bulkier substituents .

Commercial Availability and Cost

Biological Activity

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic organic compound characterized by its oxadiazole ring structure. This compound has gained attention due to its potential biological activities, which include antimicrobial and anticancer properties. The unique substitution pattern of the butyl group at the 5-position may influence its pharmacological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is , and it has a CAS number of 158154-63-3. The presence of an ethyl ester group at the carboxylic acid position contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate, exhibit significant antimicrobial activity against various bacterial and fungal strains. This activity is attributed to the structural features of the oxadiazole ring, which enhances interaction with microbial targets.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate's structural characteristics suggest it may possess similar properties. Notably, compounds with oxadiazole moieties have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial and fungal strains |

| Anticancer | Potential cytotoxicity against leukemia and breast cancer cells |

Study on Anticancer Activity

In a study assessing the cytotoxic effects of various oxadiazole derivatives, compounds similar to ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involved apoptosis induction through upregulation of p53 and activation of caspase pathways .

Study on Antimicrobial Effects

A comparative study evaluated the antimicrobial efficacy of several oxadiazoles. Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate exhibited promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be within a favorable range for therapeutic applications.

Synthesis and Modification

The synthesis of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate typically involves several steps starting from carboxylic acids and amidoximes. Modifications to the structure can enhance its biological activity by altering solubility and binding affinity to biological targets. For instance, substituents at different positions on the oxadiazole ring can significantly affect its pharmacological properties .

Table 2: Synthesis Pathway Overview

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if dust or aerosols form .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation risks .

- Spill Management : Avoid water spray; use inert absorbents (e.g., vermiculite) for solid residues. Contaminated materials should be disposed via licensed waste handlers .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation .

Q. What synthetic routes are commonly employed to prepare Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate?

- Methodological Answer :

- Cyclization Approach : React ethyl oxalyl chloride with butyl-substituted hydrazide precursors under reflux in ethanol. Catalysts like H₂SO₄ or PCl₃ enhance cyclization efficiency .

- Optimization :

- Temperature : Maintain 80–90°C to balance reaction rate and byproduct formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve yield compared to non-polar alternatives .

- Yield Data :

| Precursor | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Butyl hydrazide | Ethanol | H₂SO₄ | 68 |

| Butyl hydrazide | DMF | PCl₃ | 82 |

Q. How should researchers characterize the purity and structural integrity of Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak area) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., butyl CH₂ signals at δ 1.2–1.5 ppm; oxadiazole C=O at ~170 ppm) .

- IR : Validate ester C=O stretch at 1720–1740 cm⁻¹ and oxadiazole ring vibrations at 1540–1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 227.1 (calculated for C₉H₁₄N₂O₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., propyl, pentyl) or heterocyclic replacements (e.g., thiadiazole) to assess lipophilicity and target affinity .

- In Vitro Assays :

- Antimicrobial : Test against S. aureus and E. coli via broth microdilution (MIC values) .

- Anticancer : Screen against cancer cell lines (e.g., MCF-7) using MTT assays; compare IC₅₀ to cisplatin controls .

- SAR Trends :

| Derivative | Substituent | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Butyl | -C₄H₉ | 12.5 | 15.2 |

| Phenyl | -C₆H₅ | 25.0 | 8.7 |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for physicochemical properties?

- Methodological Answer :

- Experimental Validation :

- Melting Point : Use differential scanning calorimetry (DSC) to resolve discrepancies with in silico predictions (e.g., predicted 85°C vs. observed 92°C) .

- LogP : Determine experimentally via shake-flask method (octanol/water) to correct computational overestimations .

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., inconsistent solubility data due to polymorphic forms) .

Q. What methodologies are recommended for investigating metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .

- Pharmacokinetic Profiling :

- ADME : Administer orally to rodent models; collect plasma at 0, 1, 2, 4, 8, 24h. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

- Tissue Distribution : Quantify compound levels in liver, kidney, and brain via homogenization and extraction .

Data Contradiction Analysis

Q. How can researchers address gaps in ecological toxicity data for Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate?

- Methodological Answer :

- Standardized Testing :

- Aquatic Toxicity : Perform Daphnia magna acute immobilization tests (OECD 202) to determine EC₅₀ .

- Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown over 28 days .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite™, cross-referenced with experimental data .

Notes

- Data tables integrate findings from peer-reviewed synthesis and biological studies (e.g., PubChem, EPA DSSTox).

- Advanced methodologies emphasize mechanistic insights and reproducibility in SAR and pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.